![molecular formula C9H10BrCl B1281649 (1-Bromo-3-chloropropyl)benzene CAS No. 21763-00-8](/img/structure/B1281649.png)
(1-Bromo-3-chloropropyl)benzene
Overview
Description
“(1-Bromo-3-chloropropyl)benzene” is a compound with the molecular weight of 233.54 . It is also known by its IUPAC name, 1-bromo-3-(3-chloropropyl)benzene .
Molecular Structure Analysis
The molecular structure of “(1-Bromo-3-chloropropyl)benzene” is represented by the InChI code1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2
. This indicates that the compound consists of a benzene ring with a bromo-chloropropyl group attached to it . Physical And Chemical Properties Analysis
“(1-Bromo-3-chloropropyl)benzene” is a liquid at room temperature . It has a molecular weight of 233.54 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Bromine-Magnesium Exchange Reactions
This compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, which is strongly accelerated by electron-withdrawing substituents .
Catalytic System for Cyanation
It serves as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .
Molecular Simulations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for impressive simulation visualizations .
Safety and Hazards
“(1-Bromo-3-chloropropyl)benzene” is classified as a dangerous substance. It is combustible, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It should be handled with appropriate safety measures, including the use of personal protective equipment .
Mechanism of Action
Target of Action
(1-Bromo-3-chloropropyl)benzene is a halogenated alkane compound. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . The compound’s electrophilic nature allows it to interact with these targets, leading to various biochemical reactions .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by (1-Bromo-3-chloropropyl)benzene are those involving electrophilic aromatic substitution . This reaction is a key step in many synthetic procedures in organic chemistry, leading to the formation of a wide range of products .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is considered to be bbb permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of (1-Bromo-3-chloropropyl)benzene’s action depend on the specific biochemical pathways and targets involved. As a halogenated alkane, it can participate in a variety of reactions, leading to the formation of numerous products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Bromo-3-chloropropyl)benzene. For instance, it is known to be volatile and will mainly exist in the vapor phase in the ambient atmosphere . It is degraded in the atmosphere by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 18 days .
properties
IUPAC Name |
(1-bromo-3-chloropropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWVTCNYPZSVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511461 | |
Record name | (1-Bromo-3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-3-chloropropyl)benzene | |
CAS RN |
21763-00-8 | |
Record name | (1-Bromo-3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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